
Benzaldehyde, 3,6-dibromo-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3,6-dibromo-2-hydroxy- is an organic compound with the molecular formula C7H4Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at the 3 and 6 positions and a hydroxyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde, 3,6-dibromo-2-hydroxy- typically involves the bromination of salicylaldehyde (2-hydroxybenzaldehyde). The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of benzaldehyde, 3,6-dibromo-2-hydroxy- may involve a continuous flow process to optimize yield and efficiency. The use of catalysts and advanced reaction techniques can further enhance the production process, making it more cost-effective and scalable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 3,6-dibromo-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,6-dibromo-2-hydroxybenzoic acid.
Reduction: 3,6-dibromo-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 3,6-dibromo-2-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzaldehyde, 3,6-dibromo-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms and hydroxyl group may also contribute to its reactivity and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-2-hydroxybenzaldehyde: Similar structure but with bromine atoms at the 3 and 5 positions.
2-Hydroxy-3,5-dibromobenzaldehyde: Another isomer with different bromine substitution pattern.
Uniqueness
Benzaldehyde, 3,6-dibromo-2-hydroxy- is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted applications where other isomers may not be as effective .
Propiedades
Número CAS |
63536-06-1 |
|---|---|
Fórmula molecular |
C7H4Br2O2 |
Peso molecular |
279.91 g/mol |
Nombre IUPAC |
3,6-dibromo-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H |
Clave InChI |
ZFQDZPFBSHIVHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Br)C=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


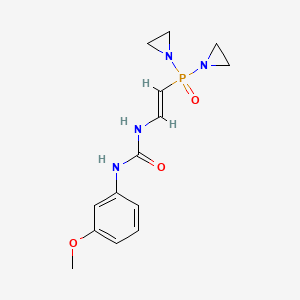
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

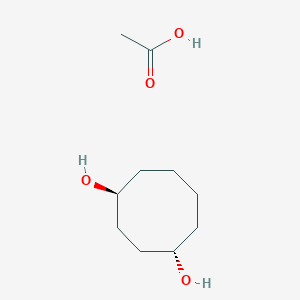
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
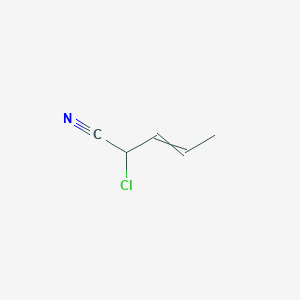
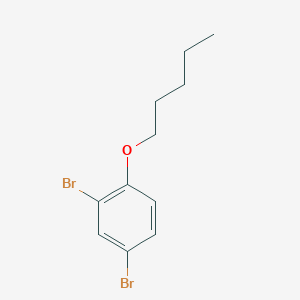
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
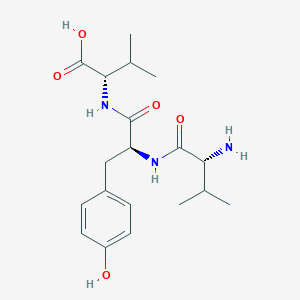
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)
